![molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9](/img/structure/B160401.png)
Benzo[b]thiophene-2-carboxylic acid
Overview
Description
Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9) is a heterocyclic compound featuring a fused benzene and thiophene ring system with a carboxylic acid group at position 2. It serves as a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye production . The compound exhibits moderate solubility in ethanol, acetone, and chloroform but is insoluble in water. Its structural versatility allows for diverse derivatization, enabling applications in antimicrobial, anti-inflammatory, and antitubercular drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: TNCA can be synthesized through various synthetic routes. One common method involves the cyclization of tryptophan derivatives under specific reaction conditions. The process typically requires the use of solvents like methanol and hydrochloric acid, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, TNCA is produced using large-scale preparative liquid chromatography. This method allows for the purification and isolation of TNCA with high purity levels (≥98% HPLC). The process involves the use of automated liquid samplers and injection pumps to transfer the sample to the flow path, ensuring efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: TNCA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: TNCA can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of TNCA, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Pharmaceutical Applications
Antimycobacterial Activity:
BTCA and its derivatives have been extensively studied for their antitubercular properties. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. A study demonstrated that derivatives like 7b showed minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against MDR-MTB strains, indicating potential as therapeutic agents for tuberculosis treatment .
Mechanism of Action:
Molecular docking studies revealed that BTCA derivatives interact effectively with the active site of the enzyme DprE1, crucial for MTB survival. This interaction suggests a mechanism by which these compounds inhibit mycobacterial growth .
Cholinesterase Inhibition:
Recent studies have also explored BTCA derivatives as cholinesterase inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer's. A series of benzothiophene-chalcone hybrids derived from BTCA showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values comparable to established drugs like galantamine .
Biological Evaluations
Antibacterial Properties:
BTCA derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus, with some compounds demonstrating low cytotoxicity and effective inhibition at minimal concentrations . For instance, a derivative was identified with an MIC of 4 µg/mL against methicillin-resistant S. aureus (MRSA) strains.
Anti-inflammatory Effects:
Another derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been studied for its anti-inflammatory properties, particularly in models of ulcerative colitis. It was found to reduce pro-inflammatory cytokines and improve gut microbial diversity in treated mice .
Agrochemical Applications
BTCA serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for their potential use in developing new pesticides and herbicides due to their biological activity against plant pathogens and pests.
Synthetic Applications
BTCA is a valuable building block in organic synthesis. It can be transformed into various functionalized compounds through standard organic reactions, making it a versatile precursor in the development of novel materials and pharmaceuticals .
Comprehensive Data Table
Application Area | Specific Use Case | Notable Findings |
---|---|---|
Pharmaceuticals | Antitubercular agents | Derivatives show MICs of 2.73–22.86 μg/mL |
Cholinesterase inhibitors | Compounds with IC50 similar to galantamine | |
Biological Evaluations | Antibacterial activity | Effective against MRSA with MIC of 4 µg/mL |
Anti-inflammatory effects | Reduced cytokines in ulcerative colitis models | |
Agrochemicals | Synthesis of pesticides | Potential use against plant pathogens |
Organic Synthesis | Building block for functionalized compounds | Versatile precursor for novel materials |
Mechanism of Action
TNCA exerts its effects by binding to the extracellular domain of the parathyroid calcium-sensing receptor. This binding stabilizes the receptor in its active conformation, leading to the modulation of calcium levels in the blood. The interaction between TNCA and the receptor involves the formation of a composite agonist with calcium ions, which enhances the receptor’s activity and promotes calcium homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Positional Isomers: Benzo[b]thiophene-3-carboxylic Acid
Unlike the 2-carboxylic acid isomer, benzo[b]thiophene-3-carboxylic acid (CAS 35991-68-5) has the carboxylic group at position 3.
Substituted Derivatives
- 6-Chloro-, 6-Fluoro-, and 6-Trifluoromethyl Derivatives : Substitutions at position 6 enhance antimicrobial potency. For example, 6-chlorobenzo[b]thiophene-2-carboxylic acid derivatives exhibit improved activity against Mycobacterium tuberculosis (MTB) and Staphylococcus aureus (MICs: 0.6–22.86 µg/mL) .
Functionalized Derivatives
- Acylhydrazones : Derivatives like (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) show potent activity against methicillin-resistant S. aureus (MRSA) with MICs of 4 µg/mL .
- 5-Aminothis compound Derivatives: Substitution with chloroacetamido groups (e.g., 5-(2-chloroacetamido) derivative) confers anti-inflammatory activity, though exact mechanisms are under investigation .
Key Observations:
- Antitubercular Activity : this compound derivatives (e.g., 7b) demonstrate moderate activity against MTB (MICs: 0.91–22.86 µg/mL) but are less potent than RIF and INH. However, they retain efficacy against multidrug-resistant (MDR) strains .
- Anti-MRSA Activity : Acylhydrazone derivatives (e.g., II.b) show promising activity against MRSA (MIC: 4 µg/mL) without cytotoxicity, making them viable leads for antibiotic-resistant infections .
- Mechanistic Insights : Molecular docking studies reveal that derivatives like 7b bind to the DprE1 enzyme in MTB, a key target in cell wall synthesis, mimicking interactions of native ligands .
Selectivity and Toxicity
This compound derivatives generally exhibit low cytotoxicity. For example, compound 7b has a high selectivity index (SI > 10) in human cell lines (HeLa, Panc-1, THP-1), suggesting favorable safety profiles . In contrast, acylhydrazone derivatives (e.g., II.b) are non-cytotoxic even at high concentrations .
Biological Activity
Benzo[b]thiophene-2-carboxylic acid (BTCA) is an important compound in medicinal chemistry, exhibiting a diverse range of biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
BTCA is characterized by its benzo[b]thiophene nucleus, which is known for its potential in drug development due to its unique structural properties. The synthesis of BTCA derivatives often involves the modification of the carboxylic acid group, leading to compounds with enhanced biological activities.
Antimicrobial Activity
1. Antitubercular Activity
Recent studies have demonstrated that derivatives of BTCA exhibit significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. For instance, compound 7b showed a minimum inhibitory concentration (MIC) ranging from 2.73 to 22.86 μg/mL against various strains of MTB, indicating strong antitubercular properties. Additionally, compounds 8c and 8g displayed remarkable efficacy against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL respectively .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
7b | 2.73 - 22.86 | MDR-MTB |
8c | 0.60 | Dormant BCG |
8g | 0.61 | Dormant BCG |
2. Antistaphylococcal Activity
BTCA derivatives have also been evaluated for their activity against Staphylococcus aureus. A study identified several acylhydrazone derivatives derived from BTCA that exhibited promising antibacterial properties, particularly against drug-resistant strains. For example, compound II.b showed an MIC of 4 μg/mL against multiple strains of S. aureus without cytotoxic effects on human cells .
Anti-inflammatory Effects
The compound 3,6-dichlorothis compound (BT2), a derivative of BTCA, has been investigated for its anti-inflammatory properties in models of ulcerative colitis (UC). In murine models treated with dextran sodium sulfate (DSS), BT2 significantly reduced inflammatory symptoms and pathological damage while modulating cytokine levels by increasing anti-inflammatory IL-10 and decreasing pro-inflammatory cytokines such as IL-6 and IL-9 .
Molecular Mechanisms
Molecular docking studies have provided insights into the interaction between BTCA derivatives and target proteins involved in disease mechanisms. For instance, the binding modes of these compounds to the enzyme DprE1 in MTB have been explored, revealing structural similarities to native ligands that facilitate inhibition .
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of BTCA derivatives:
- Study on Tuberculosis Treatment : A research project demonstrated that BTCA derivatives were effective in reducing bacterial load in infected macrophages, suggesting their utility in treating tuberculosis .
- Ulcerative Colitis Model : In a UC model, BT2 treatment restored gut microbiota diversity while suppressing mTORC1 activation, indicating a multifaceted mechanism of action against inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence product distribution?
- Methodological Answer : Two primary methods include:
- Rhodium(III)-catalyzed C-H alkenylation : This approach allows selective mono- or dialkenylation depending on substituent positions. For example, thiophene-3-carboxylic acid yields dialkenylated products (80% yield), while this compound favors monoalkenylation .
- Halogenation and Schmidt reactions : Chlorination using thionyl chloride or chlorine gas introduces halogens at specific positions, though byproduct formation necessitates purification steps .
- Key variables : Solvent choice, catalyst loading, and substituent steric/electronic effects critically impact yield and regioselectivity.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols .
- Containment : Use non-sparking tools to sweep spills into sealed containers; prevent environmental release .
- Solubility : The compound is water-soluble, reducing persistence in aquatic systems, but proper disposal remains critical .
Q. Which analytical techniques are used to characterize this compound derivatives?
- Methodological Answer :
- NMR and MS : Confirm structural integrity and purity of intermediates (e.g., hydrazides, acylhydrazones) .
- HPLC : Assess purity (>95% threshold for bioactive derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for complex derivatives .
Advanced Research Questions
Q. How can researchers optimize the yield of Rhodium-catalyzed C-H alkenylation for mono- versus dialkenylated products?
- Methodological Answer :
- Substituent positioning : Electron-withdrawing groups (e.g., carboxylic acids) at C2 of benzo[b]thiophene direct monoalkenylation due to steric hindrance, while C3-substituted thiophenes favor dialkenylation .
- Kinetic control : Lower temperatures (e.g., 40°C) and shorter reaction times suppress over-alkenylation.
- Catalyst tuning : Adjusting rhodium ligand systems (e.g., Cp* vs. carboxylate ligands) enhances selectivity .
Q. What molecular mechanisms explain the antitubercular activity of this compound derivatives?
- Methodological Answer :
- DprE1 enzyme inhibition : Derivatives like 7b exhibit MIC90 values of 0.56–0.62 µg/mL against M. bovis BCG by binding to the active site of DprE1, a key enzyme in mycobacterial cell wall synthesis.
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate ligand-enzyme interactions, prioritizing derivatives with high binding affinity (-9.5 to -10.2 kcal/mol) .
- Ex vivo validation : Test efficacy in THP-1 macrophage models infected with multidrug-resistant M. tuberculosis H37Ra .
Q. How can contradictory yield data in substituent-dependent alkenylation reactions be resolved?
- Methodological Answer :
- Reaction profiling : Monitor intermediates via LC-MS to identify competing pathways (e.g., protodemetallation vs. β-hydrogen elimination) .
- Computational modeling : DFT calculations predict substituent effects on transition-state energetics.
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst/substrate ratio) to map optimal conditions for specific derivatives .
Q. What methodological strategies improve the design of benzo[b]thiophene acylhydrazones against MRSA?
- Methodological Answer :
- Scaffold diversification : Condense benzo[b]thiophene-2-carboxylic hydrazide with heteroaromatic aldehydes (e.g., pyridin-2-ylmethylene) to enhance lipophilicity and membrane penetration .
- SAR analysis : Introduce chloro substituents at C6 (e.g., compound II.b) to achieve MICs of 4 µg/mL against methicillin- and daptomycin-resistant S. aureus .
- Cytotoxicity screening : Prioritize derivatives with selectivity indices >10 using mammalian cell lines (e.g., HEK293).
Q. What challenges arise when scaling up synthetic routes for halogenated derivatives?
- Methodological Answer :
- Byproduct management : Optimize workup protocols (e.g., column chromatography vs. recrystallization) to remove chlorinated byproducts .
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve sustainability without compromising yield.
- Process safety : Use flow chemistry to control exothermic reactions during halogenation steps .
Properties
IUPAC Name |
1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSJMQABFPKAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212485 | |
Record name | Thionaphthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-28-9 | |
Record name | Benzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6314-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thionaphthene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6314-28-9 | |
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Record name | 6314-28-9 | |
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Record name | Thionaphthene-2-carboxylic acid | |
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Record name | Benzo[b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.288 | |
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Record name | THIONAPHTHENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLR49221FQ | |
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Retrosynthesis Analysis
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